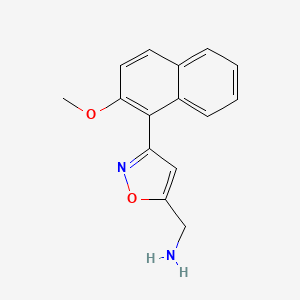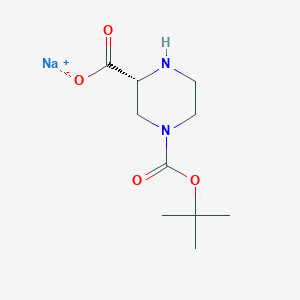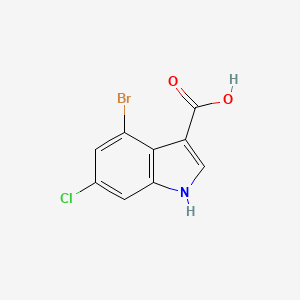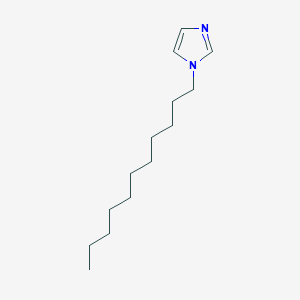
(3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine is a complex organic molecule featuring a naphthalene ring substituted with a methoxy group, an isoxazole ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Naphthalene Derivative Preparation: The naphthalene ring with a methoxy substituent can be prepared through electrophilic aromatic substitution reactions, where methoxy groups are introduced using methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the isoxazole ring through a nucleophilic substitution reaction, forming the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine or alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthaldehyde or naphthoic acid, while reduction of the isoxazole ring can produce amino alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators, which can be used in the treatment of various diseases .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its efficacy and safety in clinical settings .
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable and functionalized structures .
Mecanismo De Acción
The mechanism of action of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(3-(2-Methoxyphenyl)isoxazol-5-yl)methanol: Similar structure but with a phenyl ring instead of a naphthalene ring.
(3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: Contains dichloro substituents on the phenyl ring.
Uniqueness
The uniqueness of (3-(2-Methoxynaphthalen-1-yl)isoxazol-5-yl)methanamine lies in its naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
[3-(2-methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C15H14N2O2/c1-18-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(9-16)19-17-13/h2-8H,9,16H2,1H3 |
Clave InChI |
VIBVULDROJWZHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=NOC(=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (2Z)-2-[(1Z,3R,3aS,3bR,4aS,5aS,6S,6aR,7aS,8S,12E,24aS,24bR,27R)-3,3a,3b,4,4a,5,5a,6,6a,7,7a,8,9,11,14,16,17,18,19,24b-eicosahydro-3,8-dihydroxy-3a,6,13-trimethyl-2,11,16,19,23-pentaoxo-23H-6,8,24a,22-[1]propanyliden[3]ylidyne-21H,24aH-cyclopropa[r]cycloprop[1,2]acenaphtho[4,5-u][1,5,10,15]tetraoxacyclodocosin-1(2H)-ylidene]propanoate](/img/structure/B12823851.png)
![2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate](/img/structure/B12823859.png)
![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)

![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)



![2-[4-(6-Benzyl-4,5-dimethylpyridazin-3-yl)-2-methyl-3,4,5,6-tetrahydro-2H-[1,2]bipyrazinyl-5-yl]-propan-2-ol](/img/structure/B12823947.png)

